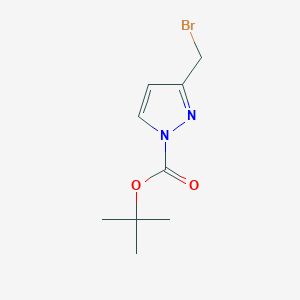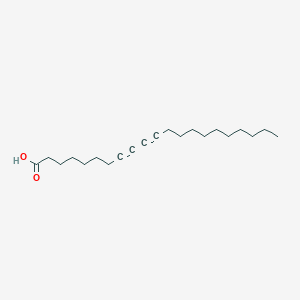
1,3-苯并二氧杂-4-甲醛
概述
描述
1,3-Benzodioxole-4-carbaldehyde is an organic compound . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole-4-carbaldehyde can be achieved through a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane . After extraction of the derivative, the product was confirmed by characteristic 1 H NMR signals .Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole-4-carbaldehyde is C8H6O3 . Its molecular weight is 150.134 g/mol . The structure was confirmed by conventional spectroscopic methods (1 H NMR and 13 C NMR) .Chemical Reactions Analysis
Benzodioxole derivatives are known to possess a broad spectrum of activities . They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg . Its density is 1.312 g/mL .科学研究应用
合成和晶体结构分析:
- Li Zhang、Songqing Wang和Xuan Yu(2007 年)通过使 1,3-苯并二氧杂-5-甲醛与乙氧基磷酰乙酸乙酯反应合成了一种化合物,发现 1.3-苯并二氧杂环是平面的 (Zhang、Wang和Yu,2007 年)。
- A. Asiri、Salman A. Khan和M. Tahir(2011 年)研究了一种包含 1,3-苯并二氧杂-5-甲醛部分的化合物,该化合物结晶成两个大致平面的分子 (Asiri、Khan和Tahir,2011 年)。
潜在药理活性:
- T. Sekiya 等人(1994 年)发现 1,3-苯并二氧杂-4-甲醛的衍生物,如 EAB-309,对酰基辅酶 A:胆固醇 O-酰基转移酶表现出有效的抑制作用,并具有作为降胆固醇和抗动脉粥样硬化的药物的潜力 (Sekiya 等人,1994 年)。
- Bono Naga Sudha、N. Subbaiah和Manchala Mahalakshmi(2021 年)合成了 1-苯甲酰-3-苯基-1H-吡唑-4-甲醛的衍生物,显示出显着的抗氧化和抗炎活性 (Sudha、Subbaiah和Mahalakshmi,2021 年)。
抗菌和抗真菌特性:
- R. Othman、W. Al-Masoudi、Adil A. Hama和S. M. Hussain(2019 年)证明了衍生自磺胺嘧啶和 1,3-苯并二氧杂-5-甲醛的席夫碱具有有效的抗菌和抗真菌活性 (Othman、Al-Masoudi、Hama和Hussain,2019 年)。
化学转化和应用:
- M. Schlosser、J. Gorecka和E. Castagnetti(2003 年)开发了一种将 2,2-二氟-1,3-苯并二氧杂转化为各种衍生物的方法,突出了 1,3-苯并二氧杂衍生物在有机合成中的多功能性 (Schlosser、Gorecka和Castagnetti,2003 年)。
抗癌研究:
- Sayanti Gupta 等人(2016 年)合成了 2-苯基 1,3-苯并二氧杂的衍生物,并评估了它们的抗癌、DNA 结合和抗菌潜力,确定了比标准参考化合物更有效的化合物 (Gupta 等人,2016 年)。
安全和危害
属性
IUPAC Name |
1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQKPGVXNSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228635 | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carbaldehyde | |
CAS RN |
7797-83-3 | |
| Record name | Benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)






![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)
